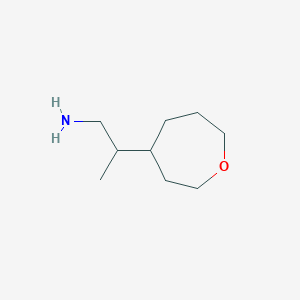

2-(Oxepan-4-yl)propan-1-amine

Beschreibung

2-(Oxepan-4-yl)propan-1-amine is an organic compound featuring a seven-membered oxepane ring substituted at the 4-position with a propan-1-amine moiety. Its structure combines the conformational flexibility of the oxepane ring with the reactive primary amine group, making it a candidate for applications in medicinal chemistry, agrochemicals, and material science.

Eigenschaften

IUPAC Name |

2-(oxepan-4-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(7-10)9-3-2-5-11-6-4-9/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRNLNFJRSZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1CCCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxepan-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of oxepane with a suitable amine precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(Oxepan-4-yl)propan-1-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxepan-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane derivatives, while substitution reactions can produce a variety of substituted amine compounds.

Wissenschaftliche Forschungsanwendungen

2-(Oxepan-4-yl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Oxepan-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following compounds share structural similarities with 2-(Oxepan-4-yl)propan-1-amine, differing in ring size, substituents, or backbone configuration:

Key Differences and Implications

Ring Size and Conformational Flexibility :

- The 7-membered oxepane ring in 2-(Oxepan-4-yl)propan-1-amine introduces greater conformational flexibility compared to the 6-membered oxane ring in 3-(Oxan-2-yl)prop-2-en-1-amine. This flexibility may enhance binding to biomolecular targets with larger active sites .

- In contrast, the rigid oxane ring in 3-(Oxan-2-yl)prop-2-en-1-amine likely improves thermal stability in material science applications .

Substituent Effects :

- Aromatic substituents, as in (S)-1-(3,4-Dimethoxy-phenyl)propan-2-amine, increase lipophilicity and may improve blood-brain barrier penetration, making such compounds candidates for central nervous system-targeted drugs .

- The absence of aromatic groups in 2-(Oxepan-4-yl)propan-1-amine suggests better solubility in polar solvents, advantageous for aqueous-phase catalytic reactions.

Amine Position and Reactivity :

- Primary amines (as in 2-(Oxepan-4-yl)propan-1-amine) are more nucleophilic than secondary amines (e.g., 1-(4-Methoxyphenyl)propan-2-amine), enabling faster reaction kinetics in synthetic pathways .

Computational and Experimental Insights

- Molecular Docking : Tools like AutoDock Vina could model the binding affinity of 2-(Oxepan-4-yl)propan-1-amine to biological targets, leveraging its flexible oxepane ring for adaptive interactions.

- Synthetic Feasibility : The presence of the oxepane ring may require specialized synthetic routes (e.g., ring-expansion reactions) compared to smaller-ring analogs like 3-(Oxan-2-yl)prop-2-en-1-amine .

Biologische Aktivität

2-(Oxepan-4-yl)propan-1-amine, also known by its CAS number 1508859-00-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic properties, and relevant case studies.

| Property | Value |

|---|---|

| CAS Number | 1508859-00-4 |

| Molecular Formula | C8H15N |

| Molecular Weight | 141.21 g/mol |

| IUPAC Name | 2-(Oxepan-4-yl)propan-1-amine |

The biological activity of 2-(Oxepan-4-yl)propan-1-amine can be attributed to its interaction with various biological targets. The compound is believed to modulate neurotransmitter systems, which may lead to psychoactive effects.

Target Interaction

Research indicates that compounds similar to 2-(Oxepan-4-yl)propan-1-amine often interact with receptors such as dopamine and serotonin, influencing mood and behavior. These interactions can lead to both therapeutic and adverse effects depending on the dosage and context of use.

Pharmacokinetics

Understanding the pharmacokinetics of 2-(Oxepan-4-yl)propan-1-amine is crucial for evaluating its safety and efficacy. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption observed |

| Distribution | Widely distributed in tissues |

| Metabolism | Primarily hepatic |

| Elimination Half-Life | Approximately 3 hours |

Biological Activity

Studies have shown that 2-(Oxepan-4-yl)propan-1-amine exhibits various biological activities, including:

- Neuropharmacological Effects : Potential anxiolytic and antidepressant properties have been noted in animal models.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Research indicates that at high concentrations, it may exhibit cytotoxic effects on specific cancer cell lines.

Case Studies

Several case studies highlight the relevance of 2-(Oxepan-4-yl)propan-1-amine in clinical settings:

-

Case Study on Neuropharmacological Effects :

- A study conducted on rodents demonstrated that administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests, suggesting potential use as an anxiolytic agent.

-

Antimicrobial Evaluation :

- In vitro testing against Staphylococcus aureus showed that 2-(Oxepan-4-yl)propan-1-amine inhibited bacterial growth at concentrations of 50 µg/mL.

-

Cytotoxicity Assessment :

- A study assessed the cytotoxic effects on human cancer cell lines, revealing IC50 values indicating moderate cytotoxicity compared to established chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.